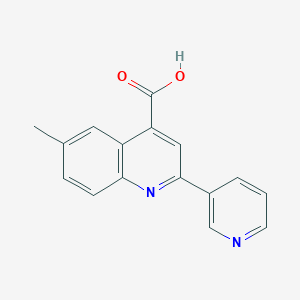

6-甲基-2-吡啶-3-基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group in the quinoline derivative can significantly affect its chemical properties and reactivity, making it a valuable compound for further chemical transformations and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the catalytic aerobic oxidation of substituted 8-methylquinolines in the presence of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has been shown to produce quinoline carboxylic acids as minor reaction products . Additionally, the synthesis of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids has been reported, with some compounds exhibiting potent antibacterial activity . These methods highlight the potential for synthesizing the compound of interest through modifications of existing synthetic routes.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, a mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate has been synthesized, and its structure was elucidated using X-ray crystallography . Such studies provide insights into the coordination chemistry of quinoline derivatives and can inform the design of new compounds with desired properties.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The use of [Pyridine-1-SO3H-2-COOH]Cl as a catalyst for the preparation of hexahydroquinolines demonstrates the versatility of quinoline-related compounds in multi-component condensation reactions . Furthermore, the synthesis of ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates shows that quinoline derivatives can serve as precursors for the synthesis of various heterocyclic compounds, including isoquinolines and pyrido pyridines . These reactions underscore the reactivity of quinoline derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acids, nitriles, and amino groups can affect properties like solubility, acidity, and reactivity. The antibacterial activity of certain quinoline carboxylic acids suggests that these compounds can interact with biological targets, which is an important consideration for drug design . The catalytic properties of quinoline derivatives, as demonstrated by the use of pyridinium-1-sulfonic acid-2-carboxylic acid chloride in synthesis, also highlight their potential as catalysts in chemical reactions .

科学研究应用

化学合成和功能化

6-甲基-2-吡啶-3-基喹啉-4-羧酸在复杂有机分子的合成中充当建筑块。它参与导致新化学实体的形成的反应,这些实体在材料科学、制药和有机电子领域具有潜在应用。例如,涉及羧酸和吡啶衍生物的反应通常导致具有新颖结构特征的化合物的形成,展示出多样化的化学反应性和性质。这些反应可以包括环化过程、官能团转化和偶联反应,突显了这种化合物在合成化学中的多功能性。

制药研究

在制药研究领域,6-甲基-2-吡啶-3-基喹啉-4-羧酸的衍生物可能被探索其生物活性。这种化合物中存在的结构基元类似于已知具有广泛生物活性的杂环化合物。因此,它可以用于设计和合成新的药物候选物。通过各种化学反应对其结构进行修改可以导致发现具有潜在治疗应用的化合物,包括抗病毒、抗癌和抗炎药物。

材料科学应用

在材料科学中,6-甲基-2-吡啶-3-基喹啉-4-羧酸的独特化学结构可以在新材料的开发中得到利用。其杂环骨架可能有助于有机半导体、光伏材料或发光二极管(LED)的设计。将这种有机分子纳入材料中可以增强其电子和光学性能,使其适用于电子、光电子和能量转换设备的应用。

超分子化学

这种化合物还在超分子化学中找到应用,其形成氢键和π-π相互作用的能力可以在超分子组装和网络的构建中加以利用。这些性质对于分子传感器、催化剂和药物传递系统的开发非常有价值。羧酸基团与其他分子之间的特定相互作用可以导致具有新功能的明确定义结构的形成。

参考文献

- 稳定的o-喹啉系统的合成和反应以及合成吡啶和融合吡啶衍生物的新方法的发展突显了相关化合物的化学多功能性(Sarkar, Ghosh, & Chow, 2000); (Al-Issa, 2012)。

- 对环氨基和其与α,β-不饱和羰基化合物的氧化-环化反应的研究为类似杂环骨架的官能化提供了见解(Kang, Richers, Sawicki, & Seidel, 2015)。

- 1-氨基吡啶阳离子亚胺作为导向基团用于sp^3 C-H键官能化的开发突显了吡啶衍生物在促进复杂化学转化中的潜力(Le, Nguyen, & Daugulis, 2019)。

属性

IUPAC Name |

6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJIAXLVVRQUJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199111 |

Source

|

| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

CAS RN |

5110-02-1 |

Source

|

| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。